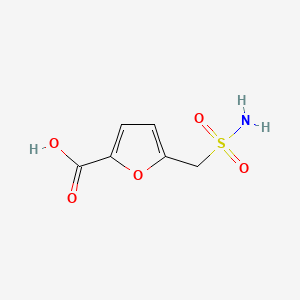
5-(Sulfamoylmethyl)furan-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Sulfamoylmethyl)furan-2-carboxylic acid: is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Sulfamoylmethyl)furan-2-carboxylic acid typically involves the introduction of a sulfamoylmethyl group to a furan ring. One common method is the reaction of furan-2-carboxylic acid with sulfamoylmethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. Catalysts and optimized reaction parameters are often employed to enhance the efficiency and selectivity of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 5-(Sulfamoylmethyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The sulfamoylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Substitution: Nucleophilic reagents like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5-(Sulfamoylmethyl)furan-2-carboxylic acid is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a subject of interest in drug discovery.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. Researchers investigate its efficacy and safety as a lead compound for developing new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its unique chemical properties make it valuable in the synthesis of high-performance materials.
Mecanismo De Acción
The mechanism of action of 5-(Sulfamoylmethyl)furan-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfamoylmethyl group can enhance the compound’s binding affinity and specificity for its targets, leading to desired biological effects. Molecular docking studies and biochemical assays are often used to elucidate the pathways involved.
Comparación Con Compuestos Similares
Furan-2-carboxylic acid: Lacks the sulfamoylmethyl group, resulting in different chemical properties and reactivity.
5-Hydroxymethylfurfural: A related furan derivative with a hydroxymethyl group instead of a sulfamoylmethyl group.
2,5-Furandicarboxylic acid: Contains two carboxylic acid groups, making it a key building block for bio-based polymers.
Uniqueness: 5-(Sulfamoylmethyl)furan-2-carboxylic acid is unique due to the presence of the sulfamoylmethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H7NO5S |
|---|---|
Peso molecular |
205.19 g/mol |
Nombre IUPAC |
5-(sulfamoylmethyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C6H7NO5S/c7-13(10,11)3-4-1-2-5(12-4)6(8)9/h1-2H,3H2,(H,8,9)(H2,7,10,11) |
Clave InChI |
JDJWQJRKAUOAHT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC(=C1)C(=O)O)CS(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


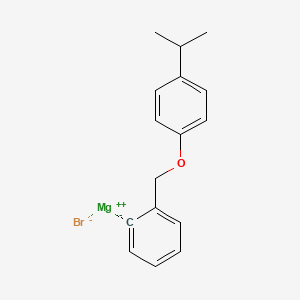
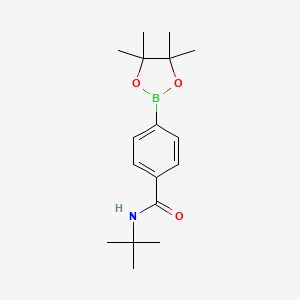
![N-(3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B14896870.png)
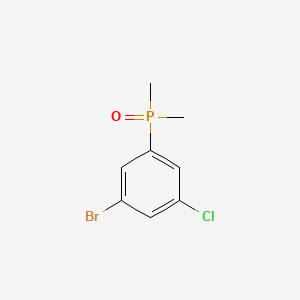

![11-bromo-8-methyl-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene](/img/structure/B14896907.png)
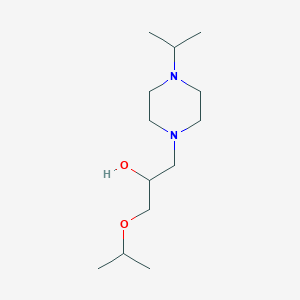
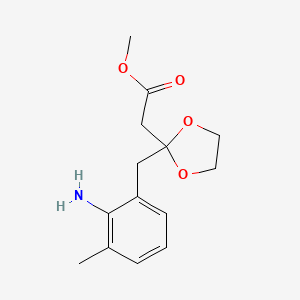
![(3-Iodo-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-yl)methanol](/img/structure/B14896930.png)
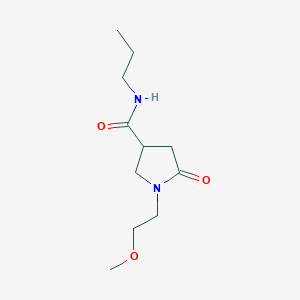
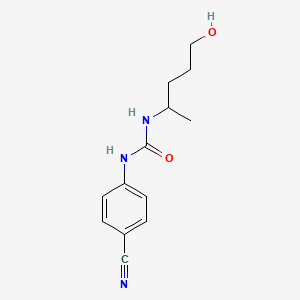
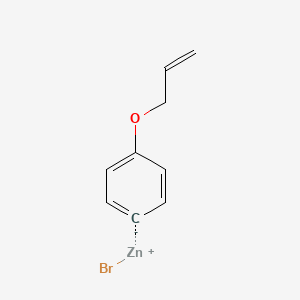

![6-Bromo-2-chloropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14896943.png)
